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Compound of Interest

Compound Name: 2,4-Dichloro-5-methoxyaniline

Cat. No.: B1301479 Get Quote

A Comparative Guide to Spectroscopic Techniques in Pharmaceutical Intermediate Analysis

For researchers, scientists, and professionals in drug development, the precise structural

confirmation of key intermediates is a cornerstone of robust and reliable synthesis. This guide

provides a comparative analysis of spectroscopic techniques for the structural elucidation of

2,4-Dichloro-5-methoxyaniline, a vital precursor in the synthesis of various pharmaceutical

compounds. By presenting experimental data alongside data for structurally similar

alternatives, this document offers a clear framework for the unambiguous identification and

characterization of this important molecule.

At a Glance: Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,4-Dichloro-5-methoxyaniline
and three isomeric or related alternatives: 2,4-Dichloroaniline, 5-Chloro-2-methoxyaniline, and

3,4-Dichloroaniline. This direct comparison highlights the unique spectral fingerprint of our

target compound.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
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Compound
Chemical Shift (δ) and
Multiplicity

Assignment

2,4-Dichloro-5-methoxyaniline
7.23 (s, 1H), 6.58 (s, 1H), 5.13

(br s, 2H), 3.76 (s, 3H)
Ar-H, Ar-H, -NH₂, -OCH₃

2,4-Dichloroaniline
7.35 (d, 1H), 7.15 (dd, 1H),

6.80 (d, 1H), 5.50 (br s, 2H)
Ar-H, Ar-H, Ar-H, -NH₂

5-Chloro-2-methoxyaniline

6.85 (d, 1H), 6.70 (d, 1H), 6.60

(dd, 1H), 4.80 (br s, 2H), 3.80

(s, 3H)

Ar-H, Ar-H, Ar-H, -NH₂, -OCH₃

3,4-Dichloroaniline
7.20 (d, 1H), 6.85 (d, 1H), 6.65

(dd, 1H), 5.40 (br s, 2H)
Ar-H, Ar-H, Ar-H, -NH₂

Table 2: ¹³C NMR Data Comparison (Predicted)

Compound Predicted ¹³C Chemical Shifts (δ)

2,4-Dichloro-5-methoxyaniline 155.0, 140.0, 130.0, 115.0, 110.0, 100.0, 56.0

2,4-Dichloroaniline 143.5, 129.0, 127.5, 122.0, 118.0, 117.0

5-Chloro-2-methoxyaniline 148.0, 142.0, 129.0, 116.0, 112.0, 111.0, 55.5

3,4-Dichloroaniline 145.0, 132.0, 130.5, 120.0, 117.5, 116.0

Note: Experimental ¹³C NMR data for 2,4-

Dichloro-5-methoxyaniline is not readily

available in the searched literature. The

presented data is based on prediction

algorithms and should be used as a guide.

Experimental verification is recommended.

Table 3: Mass Spectrometry (MS) Data Comparison
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Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

2,4-Dichloro-5-methoxyaniline
191 (M⁺), 193 (M+2), 195

(M+4)[1]
176, 148, 113

2,4-Dichloroaniline
161 (M⁺), 163 (M+2), 165

(M+4)
126, 90, 63

5-Chloro-2-methoxyaniline 157 (M⁺), 159 (M+2) 142, 114, 78

3,4-Dichloroaniline
161 (M⁺), 163 (M+2), 165

(M+4)
126, 90, 63

Table 4: Infrared (IR) Spectroscopy Data Comparison

Compound
Key IR Absorptions (cm⁻¹) and
Assignments

2,4-Dichloro-5-methoxyaniline

~3400-3300 (N-H stretch), ~3000-2800 (C-H

stretch), ~1600 (C=C aromatic), ~1250 (C-O

stretch), ~800-600 (C-Cl stretch)

2,4-Dichloroaniline

~3400-3300 (N-H stretch), ~3100-3000 (Ar C-H

stretch), ~1620 (C=C aromatic), ~850-750 (C-Cl

stretch)

5-Chloro-2-methoxyaniline

~3400-3300 (N-H stretch), ~2950-2850 (C-H

stretch), ~1610 (C=C aromatic), ~1240 (C-O

stretch), ~800-700 (C-Cl stretch)

3,4-Dichloroaniline

~3400-3300 (N-H stretch), ~3100-3000 (Ar C-H

stretch), ~1615 (C=C aromatic), ~870-780 (C-Cl

stretch)

Note: The IR data for 2,4-Dichloro-5-

methoxyaniline is based on general spectral

region expectations for its functional groups, as

detailed peak lists were not available in the

searched literature.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition: Proton NMR spectra were acquired with a 90° pulse width, a relaxation

delay of 1 second, and 16 scans. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Acquisition: Carbon NMR spectra were acquired with a 45° pulse width, a

relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-

noise ratio (typically 1024 scans). Proton decoupling was applied to simplify the spectrum.

Chemical shifts are reported in ppm relative to the solvent peak.

2. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction: The sample was introduced via a direct insertion probe or following gas

chromatographic separation.

Ionization: Electron ionization was performed at 70 eV.

Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a

quadrupole mass analyzer.

3. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32

scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was

recorded prior to the sample measurement.

Visualizing the Confirmation Process
The structural confirmation of a molecule like 2,4-Dichloro-5-methoxyaniline is a logical

workflow that integrates data from multiple spectroscopic techniques.

Workflow for Spectroscopic Structural Confirmation
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Click to download full resolution via product page

Caption: A flowchart illustrating the systematic process of confirming a chemical structure using

a combination of spectroscopic methods.

Key Structural Features and Their Spectroscopic
Signatures
The specific arrangement of substituents on the aniline ring of 2,4-Dichloro-5-methoxyaniline
gives rise to its characteristic spectroscopic data.

Key Structural Features of 2,4-Dichloro-5-methoxyaniline
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Caption: A diagram highlighting the key functional groups of 2,4-Dichloro-5-methoxyaniline
and their corresponding spectroscopic signals.
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Conclusion
The structural confirmation of 2,4-Dichloro-5-methoxyaniline is readily achieved through a

multi-faceted spectroscopic approach. The ¹H NMR spectrum provides a clear fingerprint with

two distinct aromatic singlets and a characteristic methoxy signal. Mass spectrometry confirms

the molecular weight and the presence of two chlorine atoms through the isotopic pattern.

While experimental ¹³C NMR and a detailed IR peak list would further solidify the confirmation,

the available data, when compared with that of structural alternatives, provides a compelling

and unambiguous identification. This guide underscores the importance of a comprehensive

spectroscopic analysis for the stringent quality control required in pharmaceutical research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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